3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid typically involves the reaction of benzofuran derivatives with isopropyl alcohol under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between benzofuran-2-carboxylic acid and isopropyl alcohol, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:
2-Benzofurancarboxylic acid: Similar in structure but lacks the isopropoxy group, which may result in different chemical and biological properties.
3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid: Another derivative with a methoxy group instead of an isopropoxy group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound is being explored for its potential therapeutic applications, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, including its mechanisms of action, comparative studies with related compounds, and relevant research findings.
The synthesis of this compound typically involves the reaction of benzofuran derivatives with isopropyl alcohol. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can modify its biological properties.
Antitumor Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the potential of benzofuran-2-carboxylic acid derivatives to inhibit lymphoid tyrosine phosphatase (LYP), which plays a crucial role in T-cell receptor signaling and tumor immunity. Compounds similar to this compound demonstrated reversible inhibition of LYP, leading to enhanced antitumor immunity and reduced tumor growth in mouse models .
Antibacterial and Antiviral Properties
Benzofuran derivatives are also being investigated for their antibacterial and antiviral activities. The structural characteristics of this compound may contribute to its ability to inhibit microbial growth, although specific studies on this compound are still limited.
The mechanism of action for this compound involves interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, which can lead to various biological effects. For example, the inhibition of LYP by related benzofuran compounds enhances T-cell activation while inhibiting M2 macrophage polarization, thus promoting antitumor responses .
Comparative Studies
To understand the unique biological activity of this compound, it is essential to compare it with other benzofuran derivatives:
Compound Name | Structure Description | Biological Activity |
---|---|---|
2-Benzofurancarboxylic Acid | Lacks isopropoxy group | Antitumor activity but less potent |
3-(Methoxymethyl)-1-benzofuran-2-carboxylic Acid | Contains methoxy group | Similar activities but different reactivity |
The introduction of specific functional groups in this compound enhances its reactivity and potential therapeutic applications compared to these other derivatives.
Case Studies
Several studies have focused on the biological effects of benzofuran derivatives:
- Study on LYP Inhibition : A recent study identified novel inhibitors based on benzofuran structures that effectively inhibited LYP and showed promise in enhancing T-cell responses against tumors in preclinical models .
- Antimicrobial Testing : Preliminary tests on related compounds suggest that modifications in the structure can lead to enhanced antibacterial properties, although specific results for this compound remain to be published.
Properties
IUPAC Name |
3-(propan-2-yloxymethyl)-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-8(2)16-7-10-9-5-3-4-6-11(9)17-12(10)13(14)15/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREYPHPPAJDVHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(OC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.